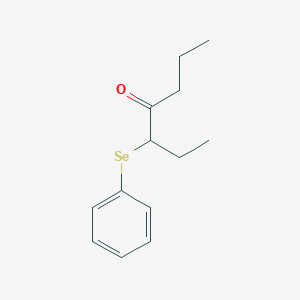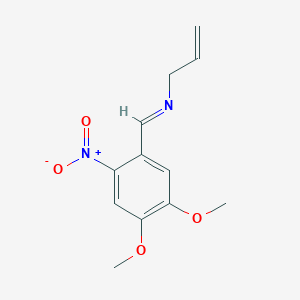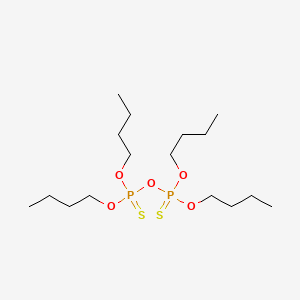
Tetrabutyl thiopyrophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutyl thiopyrophosphate is an organophosphorus compound with the molecular formula C16H36O5P2S2 It is characterized by the presence of four butyl groups attached to a thiopyrophosphate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutyl thiopyrophosphate typically involves the reaction of tetrabutyl phosphonium chloride with thiophosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Tetrabutyl phosphonium chloride+Thiophosphoryl chloride→Tetrabutyl thiopyrophosphate+By-products
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutyl thiopyrophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related compounds.
Substitution: Various substituted phosphates and thiophosphates.
Aplicaciones Científicas De Investigación
Tetrabutyl thiopyrophosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tetrabutyl thiopyrophosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase transfer catalyst.
Tetrabutyl phosphonium chloride: A precursor in the synthesis of tetrabutyl thiopyrophosphate.
Thiopyrophosphate: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of butyl groups and thiopyrophosphate core, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry set it apart from other similar compounds.
Propiedades
Número CAS |
60052-04-2 |
|---|---|
Fórmula molecular |
C16H36O5P2S2 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
dibutoxy-dibutoxyphosphinothioyloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H36O5P2S2/c1-5-9-13-17-22(24,18-14-10-6-2)21-23(25,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3 |
Clave InChI |
WVPSCUZZNRHHIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=S)(OCCCC)OP(=S)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
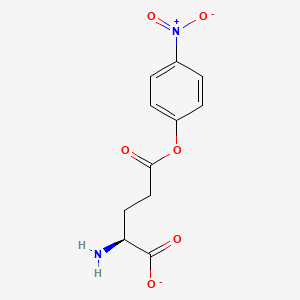
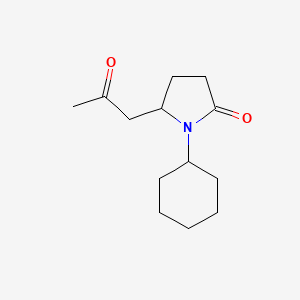
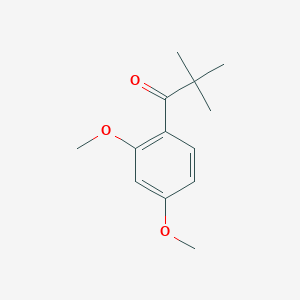
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)

![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
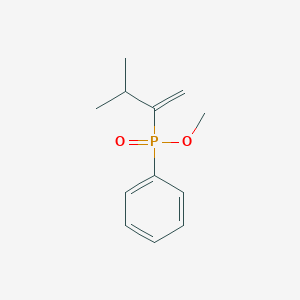
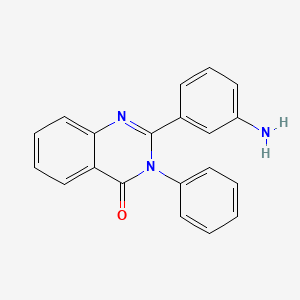
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
